molecular formula C16H16N2O3 B086826 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide CAS No. 51771-21-2

4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

Cat. No. B086826
CAS RN: 51771-21-2
M. Wt: 284.31 g/mol
InChI Key: FVFJLTPQIFBTGJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide, also known as MMMA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential therapeutic applications in various fields.

Mechanism Of Action

The exact mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is not fully understood. However, it has been proposed that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been suggested that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide may inhibit the activity of certain enzymes involved in the inflammatory response.

Biochemical And Physiological Effects

4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis. In addition, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been shown to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new formulations of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide that can improve its solubility and bioavailability in vivo. Furthermore, the mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide needs to be further elucidated to better understand its therapeutic potential.

Synthesis Methods

The synthesis of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide involves the condensation reaction between 4-methoxybenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with an appropriate aldehyde to form the final product, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide.

Scientific Research Applications

4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

51771-21-2

Product Name

4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-20-14-7-3-12(4-8-14)11-17-18-16(19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b17-11+

InChI Key

FVFJLTPQIFBTGJ-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC

SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC

Pictograms

Environmental Hazard

Origin of Product

United States

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